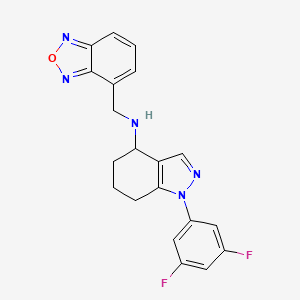![molecular formula C16H10F4N2O B6073894 5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the oxadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various areas of scientific research. Some of the notable applications include:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: this compound has been reported to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial and fungal cell membranes. These effects are thought to be responsible for the compound's biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells, bacteria, and fungi. However, the compound's low solubility in water and some organic solvents may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. Some of the potential areas of research include:
1. Development of new synthetic methods for the production of this compound with improved yield and purity.
2. Investigation of the compound's effects on other types of cancer cells and microbial strains.
3. Study of the compound's pharmacokinetics and toxicity in animal models to assess its potential for clinical use.
4. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various areas of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 2-fluorobenzylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. This method has been reported in the literature and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O/c17-13-4-2-1-3-11(13)9-14-21-15(22-23-14)10-5-7-12(8-6-10)16(18,19)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTDAVUWMKKYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![{3-benzyl-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6073827.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B6073831.png)
![[5-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B6073840.png)



![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)
